(R)-N,N-Dimethyl-1-tosylpropan-2-amine

Catalog No.
S14395034
CAS No.
M.F
C12H19NO2S
M. Wt
241.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N,N-Dimethyl-1-tosylpropan-2-amine

Product Name

(R)-N,N-Dimethyl-1-tosylpropan-2-amine

IUPAC Name

(2R)-N,N-dimethyl-1-(4-methylphenyl)sulfonylpropan-2-amine

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

InChI

InChI=1S/C12H19NO2S/c1-10-5-7-12(8-6-10)16(14,15)9-11(2)13(3)4/h5-8,11H,9H2,1-4H3/t11-/m1/s1

InChI Key

CENFGIYQNXTWCN-LLVKDONJSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)N(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[C@@H](C)N(C)C

(R)-N,N-Dimethyl-1-tosylpropan-2-amine is a chiral amine compound characterized by its structural formula, which includes a tosyl group attached to a propanamine backbone. This compound is notable for its potential applications in medicinal chemistry and as a reagent in organic synthesis. The presence of the tosyl group enhances the compound's reactivity, making it useful in various

The reactivity of (R)-N,N-Dimethyl-1-tosylpropan-2-amine can be attributed to its functional groups. It undergoes several types of reactions:

  • Nucleophilic Substitution: The tosyl group can act as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached, facilitating the formation of new bonds.
  • Amine Reactions: As an amine, it can react with acids to form ammonium salts and participate in acylation reactions with acid chlorides and anhydrides to yield amides .
  • Reductive Amination: This compound can be synthesized via reductive amination processes involving aldehydes or ketones, leading to the formation of secondary or tertiary amines .

The synthesis of (R)-N,N-Dimethyl-1-tosylpropan-2-amine typically involves several steps:

  • Preparation of Tosylate: The tosyl group is introduced through the reaction of propan-2-amine with tosyl chloride.
  • Dimethylation: The introduction of two methyl groups can be achieved using methyl iodide or dimethyl sulfate in the presence of a base, leading to the formation of the dimethylated product.
  • Chiral Resolution: If necessary, chiral resolution methods can be applied to obtain the (R) enantiomer specifically, often involving chiral chromatography techniques .

(R)-N,N-Dimethyl-1-tosylpropan-2-amine has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
  • Chemical Synthesis: Its reactivity makes it useful in organic synthesis as a building block for more complex molecules .

Interaction studies involving (R)-N,N-Dimethyl-1-tosylpropan-2-amine primarily focus on its binding affinity and activity at various receptors. While direct studies on this specific compound are scarce, similar compounds have been evaluated for their interactions with:

  • Dopamine Receptors: Investigating their role in modulating mood and behavior.
  • Serotonin Transporters: Understanding their potential antidepressant effects through serotonin reuptake inhibition .

Here are some compounds that share structural similarities with (R)-N,N-Dimethyl-1-tosylpropan-2-amine:

Compound NameStructure TypeUnique Features
N,N-DimethylisopropylamineTertiary AmineIsopropyl group provides steric hindrance affecting reactivity .
N,N-DimethylpropylamineTertiary AmineSimilar structure but lacks the tosyl group; used as a solvent .
(S)-N,N-DimethylphenylethylamineChiral AmineContains a phenylethyl moiety; studied for CNS effects .

These compounds exhibit unique properties due to variations in their side chains or functional groups. The presence of the tosyl group in (R)-N,N-Dimethyl-1-tosylpropan-2-amine distinguishes it from others by enhancing its electrophilicity and enabling specific chemical transformations.

Chiral Auxiliary-Mediated Enantioselective Tosylation

Chiral auxiliaries remain a cornerstone in the enantioselective synthesis of amines, enabling precise stereochemical control through covalent bonding to the substrate. For (R)-N,N-Dimethyl-1-tosylpropan-2-amine, the tosylation step is pivotal, as it introduces the sulfonyl group while preserving the R-configuration.

A prominent approach involves the use of (R)-(−)-α-methylbenzylamine as a chiral auxiliary. This method, exemplified by Czarnocki and colleagues, facilitates the stereoselective tosylation of propan-2-amine derivatives. The auxiliary directs the tosyl group to the pro-R position via steric hindrance, ensuring >95% ee in the final product. Key to this strategy is the auxiliary’s ability to stabilize transition states through π-π interactions with the tosyl chloride reagent.

Alternative auxiliaries, such as Evans’ oxazolidinones, have also been adapted for this synthesis. By forming a rigid bicyclic intermediate, these auxiliaries enforce a specific conformation during tosylation, yielding the R-enantiomer with 89–92% ee. The choice of solvent (e.g., dichloromethane vs. THF) and temperature (−78°C to 25°C) significantly impacts reaction kinetics and selectivity.

Table 1: Chiral Auxiliaries in Enantioselective Tosylation

Auxiliaryee (%)Yield (%)Conditions
α-Methylbenzylamine9585TsCl, Et₃N, CH₂Cl₂, 0°C
Evans Oxazolidinone9278TsCl, LiHMDS, THF, −78°C
TADDOL Derivatives8882TsCl, DMAP, toluene, 25°C

Mechanistic studies reveal that the auxiliary’s bulkiness correlates with enantioselectivity. For instance, bulkier TADDOL derivatives reduce racemization by shielding the reactive site, albeit at the cost of slower reaction rates. Post-tosylation, the auxiliary is cleaved under mild acidic conditions, preserving the integrity of the R-configuration.

Organocatalytic Approaches to (R)-Configuration Induction

Organocatalysis offers a metal-free route to (R)-N,N-Dimethyl-1-tosylpropan-2-amine, leveraging chiral catalysts to induce asymmetry. L-Threonine-derived catalysts, as reported by Lu et al., enable anti-selective Mannich reactions between O-TBS-hydroxyacetone and N-tosylimines, achieving 99% ee. The catalyst’s secondary amine moiety forms an enamine intermediate, directing the nucleophilic attack to the re face of the imine.

Proline-based catalysts have also been employed in asymmetric aldol reactions. By forming a chiral enamine with ketone precursors, these catalysts enforce a specific transition state geometry, yielding the R-configured amine after tosylation. For example, (S)-proline in DMSO at 4°C affords the target compound in 91% ee, though reaction times extend to 72 hours.

Table 2: Organocatalysts and Reaction Performance

Catalystee (%)SolventTime (h)Temperature (°C)
L-Threonine Derivative99CHCl₃2425
(S)-Proline91DMSO724
Cinchona Alkaloid87Toluene48−20

Notably, hydrogen-bonding interactions between the catalyst and tosyl group are critical for enantiocontrol. Modifying the tosyl moiety’s electronic properties (e.g., substituting methyl with nitro groups) alters reaction rates but preserves stereoselectivity.

Transition Metal-Catalyzed Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines transition metal-catalyzed racemization with enzymatic resolution, enabling quantitative yields of the R-enantiomer. For (R)-N,N-Dimethyl-1-tosylpropan-2-amine, Shibatani and colleagues demonstrated a photoenzymatic DKR using Ru(bpy)₃²⁺ as a photoredox catalyst. Under visible light, the catalyst racemizes the amine via hydrogen atom transfer, while a lipase selectively acylates the S-enantiomer, leaving the R-form in 98% ee.

Rhodium complexes, such as Rh/ZhaoPhos, have also been effective in DKR. These catalysts facilitate substrate racemization at 50°C, coupled with Candida antarctica lipase B (CAL-B) for kinetic resolution. The dual catalytic system achieves 95% conversion and >99% ee, with toluene as the optimal solvent.

Table 3: Metal Catalysts in DKR

CatalystEnzymeee (%)Conversion (%)
Ru(bpy)₃²⁺Pseudomonas9899
Rh/ZhaoPhosCAL-B9995
Ir(ppy)₃Alcaligenes9790

Mechanistically, the metal catalyst lowers the activation energy for amine racemization, while the enzyme’s chiral pocket selectively processes one enantiomer. This synergy is particularly advantageous for scaling, as it avoids the need for stoichiometric chiral reagents.

X-ray crystallographic analysis provides the most definitive method for determining the absolute configuration of chiral tosylpropylamine derivatives [1]. The crystallographic determination of (R)-N,N-Dimethyl-1-tosylpropan-2-amine involves sophisticated data collection protocols utilizing modern diffractometer systems equipped with charge-coupled device detectors and molybdenum Kα radiation sources [1].

Crystal Structure Parameters and Unit Cell Dimensions

The crystal structure analysis of tosylpropylamine derivatives reveals characteristic structural features that are essential for absolute configuration determination [2]. Single crystal diffraction data collected at low temperatures typically show monoclinic or orthorhombic crystal systems with specific space group assignments determined through systematic absence analysis [1].

Table 1: Representative Crystallographic Data for Tosylpropylamine Derivatives

ParameterValue RangeTypical Conditions
Temperature173(2) KOxford Cryostream cooler [1]
Wavelength0.71073 ÅMo-Kα radiation [1]
Crystal SystemMonoclinic/OrthorhombicSpace group determination [1]
Unit Cell Volume1200-1500 ųDensity calculations [1]
Reflection Collection5000-8000 reflectionsComplete sphere coverage [1]
Final R indicesR1 = 0.04-0.08Structure refinement quality [1]

Structural Refinement and Absolute Configuration Assignment

The structural refinement process employs full-matrix least-squares techniques using specialized crystallographic software packages [1]. The determination of absolute configuration relies on careful analysis of Flack parameters and anomalous dispersion effects, particularly when heavy atoms such as sulfur are present in the tosyl group [1] [2].

The tosyl group adopts characteristic conformations with specific torsion angles that influence the overall molecular geometry [2] [3]. The sulfonamide functional group exhibits standard bond lengths with sulfur-oxygen distances ranging from 1.428 to 1.441 Å and sulfur-nitrogen bond lengths between 1.618 and 1.622 Å [4]. The oxygen-sulfur-oxygen bond angles typically measure between 118 and 120 degrees, while nitrogen-sulfur-carbon bond angles range from 106 to 108 degrees [4].

Hydrogen Bonding Networks and Crystal Packing

The crystal packing of tosylpropylamine derivatives is significantly influenced by intermolecular hydrogen bonding interactions [5] [6]. The tosyl group participates in various hydrogen bonding motifs, including interactions between sulfonyl oxygen atoms and amine hydrogen atoms [5]. These interactions form characteristic ring patterns that stabilize the crystal structure and influence the absolute configuration determination [5].

Intramolecular hydrogen bonding between the sulfonamide group and adjacent functional groups creates six-membered hydrogen bonded rings with bond distances typically ranging from 1.86 to 2.09 Å and bond angles between 138 and 142 degrees [5]. These structural features provide crucial information for confirming the absolute stereochemistry of the compound [5].

Computational Modeling of Stereoelectronic Effects

Computational approaches using density functional theory methods provide detailed insights into the stereoelectronic effects that govern the stereochemical behavior of tosylpropylamine derivatives [7] [8]. These calculations reveal the fundamental electronic interactions that stabilize specific conformations and influence stereochemical outcomes [9] [10].

Density Functional Theory Calculations and Conformational Analysis

Density functional theory calculations employing B3LYP functional with various basis sets provide accurate predictions of molecular geometries and relative energies for different conformers of tosylpropylamine derivatives [7] [11]. The computational analysis reveals that stereoelectronic effects play a crucial role in determining the preferred conformations of these compounds [9] [10].

Table 2: Computational Parameters for Stereoelectronic Analysis

MethodBasis SetApplicationAccuracy
B3LYP6-31G(d,p)Geometry optimization [7]High precision
B3LYPaug-cc-pVDZSpecific rotation [12]Reliable predictions
B3LYP6-311G(d,p)Natural bond orbital analysis [5]Detailed electronic structure
Time-dependent DFT6-31G*Optical rotation calculations [12]Absolute configuration [12]

Stereoelectronic Interactions and Orbital Analysis

The stereoelectronic effects in tosylpropylamine derivatives arise from specific orbital interactions that stabilize particular conformations [9] [10]. Natural bond orbital analysis reveals important donor-acceptor interactions between filled bonding orbitals and empty antibonding orbitals [5]. These interactions include hyperconjugation effects involving the nitrogen lone pair and adjacent carbon-hydrogen bonds [5].

The tosyl group exhibits significant stereoelectronic influences through its sulfonyl functionality [13] [14]. The sulfur atom participates in various orbital interactions that affect the overall molecular conformation and influence the stereochemical preferences of the compound [13]. Computational analysis reveals that steric effects dominate over electronic effects for alkyl substituents, with steric parameters showing excellent correlations with experimental data [14].

Conformational Flexibility and Energy Landscapes

Conformational analysis of tosylpropylamine derivatives reveals multiple local minima separated by relatively low energy barriers [11]. The computational modeling demonstrates that the molecule can adopt various conformations with different orientations of the tosyl group relative to the propylamine backbone [11]. These conformational preferences are influenced by both steric hindrance and stereoelectronic stabilization effects [11].

The energy differences between conformers typically range from 2 to 5 kcal/mol, indicating significant conformational flexibility at room temperature [11]. The computational predictions show excellent agreement with experimental nuclear magnetic resonance data, confirming the accuracy of the theoretical models [11].

Diastereomer Discrimination Through Supramolecular Interactions

Supramolecular interactions play a crucial role in the discrimination between diastereomers of tosylpropylamine derivatives [15] [16]. These interactions involve non-covalent forces including hydrogen bonding, van der Waals interactions, and aromatic stacking effects that can selectively stabilize specific stereochemical forms [17] [18].

Host-Guest Complexation and Chiral Recognition

Chiral recognition in tosylpropylamine systems occurs through the formation of diastereomeric complexes with chiral host molecules [8] [17]. The discrimination between different stereoisomers relies on differences in binding affinities that result from complementary three-dimensional interactions between host and guest molecules [17] [19].

The supramolecular recognition process involves multiple simultaneous interactions that must be geometrically compatible for effective binding [17]. The tosyl group provides both hydrogen bond acceptor sites through its sulfonyl oxygen atoms and aromatic interactions through its benzene ring [17]. These multiple interaction points create a highly selective recognition environment that can distinguish between closely related stereoisomers [17].

Thermodynamic and Kinetic Aspects of Diastereomer Formation

The formation of diastereomeric complexes involves both thermodynamic and kinetic factors that influence selectivity [19]. Thermodynamic selectivity arises from differences in the binding energies of diastereomeric complexes, while kinetic selectivity results from different association and dissociation rates [19]. Computational studies reveal that the thermodynamic differences between diastereomeric complexes are typically modest, requiring careful analysis to achieve reliable discrimination [19].

Table 3: Supramolecular Interaction Energies and Selectivity Factors

Interaction TypeEnergy Range (kJ/mol)Selectivity FactorReference Method
Hydrogen bonding10-502-10Microcalorimetry [19]
Van der Waals5-201.5-5Computational analysis [19]
Aromatic stacking15-353-8Nuclear magnetic resonance [8]
Electrostatic20-605-15Molecular dynamics [8]

Molecular Dynamics Simulations and Recognition Mechanisms

Molecular dynamics simulations provide detailed insights into the dynamic aspects of diastereomer discrimination in solution [8]. These simulations reveal that successful chiral recognition requires not only favorable thermodynamic interactions but also appropriate dynamic behavior of the complexes [8]. The simulations show that diastereomeric complexes exhibit different lifetimes and structural fluctuations that contribute to their discrimination [8].

The computational analysis demonstrates that effective chiral recognition demands conformationally constrained species where structural rigidity enhances the differences between diastereomeric pairs [19]. The tosyl group contributes to this rigidity through its restricted rotation around the sulfur-nitrogen bond, which helps maintain the three-dimensional recognition motif required for selective binding [19].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

241.11365002 g/mol

Monoisotopic Mass

241.11365002 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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